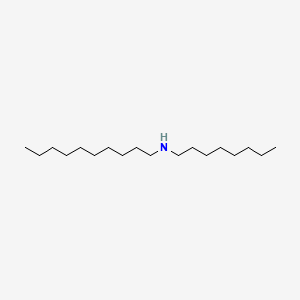![molecular formula C9H12N2O2 B12049900 (2R)-2-[(Pyridin-3-ylmethyl)amino]propanoic acid](/img/structure/B12049900.png)
(2R)-2-[(Pyridin-3-ylmethyl)amino]propanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
L’acide (2R)-2-[(pyridin-3-ylméthyl)amino]propanoïque est un dérivé d’acide aminé chiral avec un cycle pyridine attaché au groupe amino
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles
La synthèse de l’acide (2R)-2-[(pyridin-3-ylméthyl)amino]propanoïque implique généralement la réaction de l’acide ®-2-aminopropanoïque avec le pyridin-3-ylméthanol dans des conditions spécifiques. La réaction est souvent catalysée par un agent de couplage tel que la N,N'-dicyclohexylcarbodiimide (DCC) en présence d’une base comme la triéthylamine. La réaction se déroule par la formation d’un ester intermédiaire, qui est ensuite hydrolysé pour donner le produit souhaité.
Méthodes de production industrielle
Les méthodes de production industrielle de l’acide (2R)-2-[(pyridin-3-ylméthyl)amino]propanoïque peuvent impliquer des voies de synthèse similaires, mais à plus grande échelle. L’utilisation de réacteurs à flux continu et de conditions réactionnelles optimisées peut améliorer l’efficacité et le rendement du processus. De plus, des techniques de purification telles que la cristallisation et la chromatographie sont utilisées pour obtenir des produits de haute pureté.
Analyse Des Réactions Chimiques
Types de réactions
L’acide (2R)-2-[(pyridin-3-ylméthyl)amino]propanoïque peut subir diverses réactions chimiques, notamment :
Oxydation : Le cycle pyridine peut être oxydé pour former des N-oxydes.
Réduction : Le groupe acide carboxylique peut être réduit en alcool.
Substitution : Le groupe amino peut participer à des réactions de substitution nucléophile.
Réactifs et conditions courantes
Oxydation : Des réactifs tels que le peroxyde d’hydrogène ou l’acide m-chloroperbenzoïque (m-CPBA) sont couramment utilisés.
Réduction : Des agents réducteurs comme l’hydrure de lithium aluminium (LiAlH4) ou le borohydrure de sodium (NaBH4) sont utilisés.
Substitution : Les conditions impliquent généralement l’utilisation d’halogénures d’alkyle ou de chlorures d’acyle en présence d’une base.
Principaux produits
Oxydation : N-oxydes de pyridine.
Réduction : (2R)-2-[(pyridin-3-ylméthyl)amino]propanol.
Substitution : Divers dérivés substitués selon les réactifs utilisés.
Applications de la recherche scientifique
L’acide (2R)-2-[(pyridin-3-ylméthyl)amino]propanoïque présente plusieurs applications de recherche scientifique :
Chimie : Utilisé comme élément constitutif dans la synthèse de molécules organiques complexes.
Biologie : Étudié pour son rôle potentiel dans l’inhibition enzymatique et les interactions protéiques.
Médecine : Investigé pour son potentiel thérapeutique dans le traitement de diverses maladies.
Industrie : Utilisé dans le développement de nouveaux matériaux et catalyseurs.
Applications De Recherche Scientifique
(2R)-2-[(Pyridin-3-ylmethyl)amino]propanoic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential role in enzyme inhibition and protein interactions.
Medicine: Investigated for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of novel materials and catalysts.
Mécanisme D'action
Le mécanisme d’action de l’acide (2R)-2-[(pyridin-3-ylméthyl)amino]propanoïque implique son interaction avec des cibles moléculaires spécifiques. Le cycle pyridine peut participer à des interactions de type π-π, tandis que les groupes amino et acide carboxylique peuvent former des liaisons hydrogène avec les molécules cibles. Ces interactions peuvent moduler l’activité des enzymes ou des récepteurs, conduisant à divers effets biologiques.
Comparaison Avec Des Composés Similaires
Composés similaires
Acide (2S)-2-[(pyridin-3-ylméthyl)amino]propanoïque : L’énantiomère du composé avec des propriétés similaires mais une activité biologique différente.
Acide 2-[(pyridin-2-ylméthyl)amino]propanoïque : Un isomère structurel avec le cycle pyridine attaché à une position différente.
Acide 2-[(pyridin-4-ylméthyl)amino]propanoïque : Un autre isomère avec le cycle pyridine attaché à la position 4.
Unicité
L’acide (2R)-2-[(pyridin-3-ylméthyl)amino]propanoïque est unique en raison de sa configuration chirale spécifique et de la position du cycle pyridine. Ces caractéristiques structurelles contribuent à sa réactivité chimique et à son activité biologique distinctes, ce qui en fait un composé précieux pour la recherche et le développement.
Propriétés
Formule moléculaire |
C9H12N2O2 |
|---|---|
Poids moléculaire |
180.20 g/mol |
Nom IUPAC |
(2R)-2-(pyridin-3-ylmethylamino)propanoic acid |
InChI |
InChI=1S/C9H12N2O2/c1-7(9(12)13)11-6-8-3-2-4-10-5-8/h2-5,7,11H,6H2,1H3,(H,12,13)/t7-/m1/s1 |
Clé InChI |
FXUIIMLZBKKHLE-SSDOTTSWSA-N |
SMILES isomérique |
C[C@H](C(=O)O)NCC1=CN=CC=C1 |
SMILES canonique |
CC(C(=O)O)NCC1=CN=CC=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





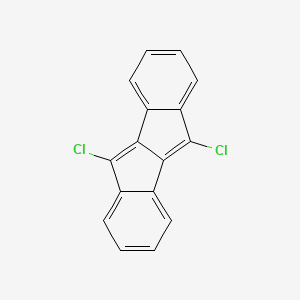
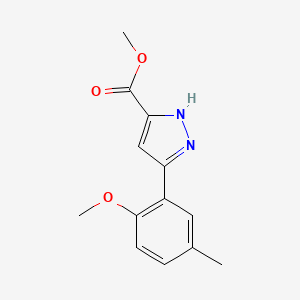


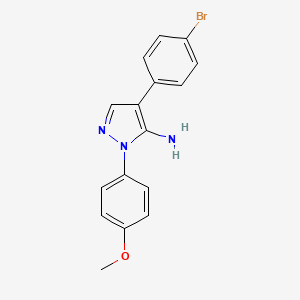
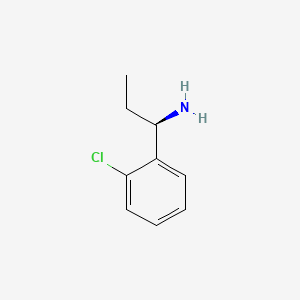
![2-[(1-Oxobenzo[d]thiin-3-yl)carbonylamino]acetic acid](/img/structure/B12049885.png)
![1-[4-Hydroxy-3-(2-hydroxyethyl)phenyl]ethanone](/img/structure/B12049894.png)
![1-Hydroxy-3-oxo-6,7-dihydro-3H,5H-pyrido[3,2,1-ij]quinoline-2-carboxylic acid allylamide](/img/structure/B12049905.png)
![4-chloro-N-(2-{[(2E)-2-(2-chlorobenzylidene)hydrazino]carbonyl}phenyl)benzenesulfonamide](/img/structure/B12049913.png)
